molecular formula C13H19N B2429087 (4-Phenylcyclohexyl)methanamine CAS No. 801212-34-0

(4-Phenylcyclohexyl)methanamine

Cat. No.: B2429087
CAS No.: 801212-34-0
M. Wt: 189.302
InChI Key: CULUUPJKELOFHD-UHFFFAOYSA-N
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Description

It has the molecular formula C13H19N and a molecular weight of 189.302 g/mol. This compound is characterized by a cyclohexyl ring substituted with a phenyl group and an amine group attached to the methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Phenylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Phenylcyclohexanone

    Reduction: Various amine derivatives

    Substitution: Substituted arylcyclohexylamines

Scientific Research Applications

(4-Phenylcyclohexyl)methanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Phenylcyclohexyl)methanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the N-methyl-D-aspartate (NMDA) receptor, acting as an antagonist. This interaction blocks the receptor’s ion channel, preventing the influx of calcium ions and modulating synaptic transmission .

Comparison with Similar Compounds

    Phencyclidine (PCP): Both compounds belong to the arylcyclohexylamine class and share similar structures and pharmacological effects.

    Ketamine: Another arylcyclohexylamine with anesthetic and dissociative properties.

    Methoxetamine: A novel analog with similar NMDA receptor antagonism

Uniqueness: (4-Phenylcyclohexyl)methanamine is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other arylcyclohexylamines. Its specific binding affinity and effects on neurotransmitter systems make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-phenylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUUPJKELOFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801212-34-0
Record name (4-phenylcyclohexyl)methanamine
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